molecular formula C18H28O3 B13842691 rac 12-Oxophytodienoic Acid-d5

rac 12-Oxophytodienoic Acid-d5

Cat. No.: B13842691
M. Wt: 297.4 g/mol
InChI Key: PMTMAFAPLCGXGK-RSSOWTDXSA-N
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Description

rac 12-Oxophytodienoic Acid-d5 is a deuterium-labeled isotopologue of 12-oxo-phytodienoic acid (OPDA), serving as a critical internal standard for the precise quantification of OPDA in biological samples via analytical techniques like GC-MS . OPDA is a central cyclopentenone oxylipin and a primary precursor in the biosynthesis of the plant hormone jasmonic acid (JA) . Beyond its role as a biosynthetic intermediate, OPDA is a potent signaling molecule in its own right, triggering the expression of a distinct set of defense-related genes in plants, many of which are involved in wound response and are activated independently of the canonical JA pathway . This compound is an essential tool for researchers studying the jasmonate signaling network, plant defense mechanisms against biotic and abiotic stresses, and the complex interplay between different oxylipins in regulating plant physiology . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H28O3

Molecular Weight

297.4 g/mol

IUPAC Name

8-[(1R,5R)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1/i1D3,2D2

InChI Key

PMTMAFAPLCGXGK-RSSOWTDXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves the enzymatic conversion of α-linolenic acid (α-LeA) or its deuterated analog into the desired product through several biochemical steps:

  • Starting Material: Deuterium-labeled α-linolenic acid serves as the substrate to introduce deuterium atoms at specific positions.

  • Enzymatic Conversion: The α-linolenic acid is first converted to its 13(S)-hydroperoxide derivative by lipoxygenase enzymes. This intermediate is then transformed by allene oxide synthase to an unstable allene oxide, which is cyclized by allene oxide cyclase to form racemic 12-oxophytodienoic acid-d5.

  • Reaction Conditions: The enzymatic reactions are typically carried out in vitro under controlled pH and temperature to optimize yield and stereochemistry. The use of recombinant enzymes or plant extracts (e.g., flaxseed extract) is common to catalyze these steps efficiently.

Industrial Production Methods

Industrial-scale synthesis employs:

  • Coupled Enzymatic Reactions: Recombinant allene oxide synthase and allene oxide cyclase enzymes are used in tandem to enhance product yield and purity.

  • Purification: Reverse-phase high-performance liquid chromatography with ultraviolet detection (typically at 210 nm) is used to purify this compound to high purity (>98%) and ensure batch-to-batch reproducibility.

  • Yield Improvement: Recent studies demonstrated that the use of flaxseed extract combined with purified allene oxide cyclase can increase the yield nearly sevenfold compared to traditional methods.

Chemical Reaction Analysis

The compound undergoes various chemical transformations relevant to its synthesis and downstream applications:

Reaction Type Reagents/Conditions Outcome/Product
Oxidation Hydrogen peroxide, molecular oxygen Formation of oxidized derivatives
Reduction 12-oxophytodienoate-10,11-reductase enzyme Conversion to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid
Substitution Nucleophiles under controlled conditions Modified oxylipin derivatives including jasmonic acid

These reactions are integral to both the biosynthetic pathway and synthetic modifications for research purposes.

Analytical and Standardization Techniques

Enantiomeric Resolution

  • Method: Capillary gas chromatography-mass spectrometry (GC-MS) with β- or γ-cyclodextrin stationary phases enables separation of enantiomers of methyl ester derivatives of 12-oxophytodienoic acid.

  • Application: This method detects nanogram quantities and distinguishes cis/trans diastereomers, with typical cis:trans ratios of 98:2 in plant tissues.

  • Sample Preparation: Derivatization to methyl esters is essential before GC-MS analysis to improve volatility and resolution.

Purity and Yield Standardization

  • Enzymatic Synthesis Control: Using recombinant enzymes ensures consistent stereochemical outcomes and high purity.

  • Chromatographic Purification: Reverse-phase HPLC with UV detection at 210 nm is standard to isolate and quantify the product.

  • Reproducibility: Coupled enzymatic systems and chromatographic methods provide reliable batch-to-batch consistency.

Summary Table of Preparation Methods

Step Description Key Conditions/Reagents Notes
1 Substrate preparation Deuterated α-linolenic acid Ensures d5 labeling
2 Lipoxygenase reaction Conversion to 13(S)-hydroperoxide Enzymatic, controlled pH/temperature
3 Allene oxide synthase reaction Formation of allene oxide intermediate Recombinant enzyme or plant extract
4 Allene oxide cyclase reaction Cyclization to rac 12-OPDA-d5 Enzymatic, stereospecific control
5 Purification Reverse-phase HPLC, UV detection (210 nm) Ensures >98% purity
6 Analytical verification GC-MS with cyclodextrin phases Enantiomeric and isomeric resolution

Research Findings and Perspectives

  • The enzymatic synthesis route is favored for its stereochemical control and environmental compatibility compared to purely chemical synthesis.

  • Incorporation of deuterium atoms provides a valuable tracer for metabolic studies, helping to elucidate jasmonate biosynthesis and signaling pathways.

  • Advances in enzyme sourcing and reaction optimization have significantly increased yields and purity, facilitating broader application in plant biology and agricultural research.

Chemical Reactions Analysis

Types of Reactions: rac 12-Oxophytodienoic Acid-D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include jasmonic acid and its derivatives .

Comparison with Similar Compounds

Jasmonic Acid (JA)

Structural and Biosynthetic Relationship: 12-OPDA is the immediate precursor of JA. The conversion requires OPR3, which reduces the α,β-unsaturated ketone of 12-OPDA to yield JA .

Functional Divergence :

  • Defense Signaling : JA is essential for systemic defense responses, trichome formation, and terpene production, while 12-OPDA regulates local defense gene activation. For example, in tomato, 12-OPDA induces PROTEINASE INHIBITOR II (PIN II) locally, whereas JA-Ile is required for systemic signaling .
  • Pathogen Resistance : opr3 mutants exhibit enhanced resistance to necrotrophic fungi like Alternaria brassicicola, suggesting 12-OPDA has JA-independent roles in pathogen defense .

Table 1: Key Differences Between 12-OPDA and JA

Property 12-OPDA JA
Biosynthesis Location Chloroplast Cytoplasm (via β-oxidation)
Enzyme Dependency Lipoxygenase, AOS, OPR3 (for conversion) OPR3, β-oxidation enzymes
Signaling Role Local defense gene activation Systemic defense, development
Mutant Phenotype Resistant to necrotrophs (opr3) Male-sterile, impaired defense (coi1)
Interaction with Salicylic Acid Antagonizes SA effects SA inhibits JA biosynthesis

Dinor-12-Oxophytodienoic Acid (dnOPDA)

dnOPDA is a truncated analog of 12-OPDA with two fewer carbons. It is incorporated into galactolipids like arabidopsides, which accumulate in Arabidopsis thaliana during oxidative stress . Arabidopsides containing dnOPDA inhibit root growth in cress seedlings, highlighting its bioactivity .

Phytoprostanes (e.g., Phytoprostane A1, PPA1)

Phytoprostanes are non-enzymatic oxidation products of α-LeA. Like 12-OPDA, they induce stress-responsive genes (e.g., glutathione transferases) but differ in their biosynthesis and signaling kinetics. For instance, microarray studies in Arabidopsis show overlapping but distinct gene activation patterns between 12-OPDA and PPA1 .

Table 2: Comparison of Oxylipins in Plant Stress Responses

Compound Biosynthesis Pathway Key Functions Example Gene Targets
12-OPDA Enzymatic (LOX/AOS) Local defense, seed dormancy PIN II, AOS
dnOPDA Enzymatic + oxidation Membrane remodeling, root inhibition Arabidopsides biosynthesis
PPA1 Non-enzymatic Oxidative stress signaling Glutathione transferases

Q & A

Q. What analytical techniques are recommended for enantiomeric resolution of rac 12-Oxophytodienoic Acid-d5 in plant samples?

Answer: Enantiomeric separation can be achieved using capillary gas chromatography-mass spectrometry (GC-MS) with β- or γ-cyclodextrin stationary phases. This method resolves nanogram quantities of methyl ester derivatives of 12-oxophytodienoic acid (OPDA) enantiomers, with typical cis:trans diastereomer ratios of 98:2 observed in plant tissues . For reproducible results, ensure derivatization (e.g., methyl ester formation) precedes GC-MS analysis.

Q. How can researchers standardize the synthesis of this compound for reproducibility?

Answer: Use recombinant allene oxide synthase (AOS) and allene oxide cyclase (AOC) in a coupled enzymatic reaction. AOS generates racemic 12-oxo-PDA (94:6 cis:trans), while AOC from Solanum tuberosum enriches (+)-cis-12-oxo-PDA to >98% purity. Purification via reverse-phase HPLC with UV detection (λ = 210 nm) ensures high yield and consistency .

Q. What are the primary biological roles of OPDA in plant systems, independent of jasmonic acid (JA)?

Answer: OPDA acts as a signaling molecule in defense against necrotrophic pathogens (e.g., Alternaria brassicicola) and regulates gene expression independently of JA. Studies in Arabidopsis opr3 mutants (JA-deficient) demonstrate OPDA’s role in enhancing pathogen resistance, likely through reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How do discrepancies in OPDA enantiomer ratios across plant species impact functional studies?

Answer: Species-specific enantiomer ratios (e.g., 98:2 in Arabidopsis vs. 97:3 in Solanum) may reflect divergent evolutionary adaptations in defense signaling. To address this, use enantiomerically pure standards and species-specific enzyme extracts (e.g., AOC) during in vitro assays to validate stereochemical activity .

Methodological Recommendation:

  • Step 1: Isolate endogenous OPDA via solid-phase extraction (C18 columns).
  • Step 2: Compare activity of synthetic enantiomers against native OPDA in pathogen challenge assays.

Q. What experimental design strategies optimize OPDA quantification in complex matrices (e.g., soil or microbial co-cultures)?

Q. How should researchers address contradictions in OPDA’s dual roles as a defense molecule and growth inhibitor?

Answer: Context-dependent roles arise from tissue-specific oxylipin metabolism. To disentangle these effects:

  • Approach 1: Perform spatiotemporal profiling of OPDA and JA in stressed vs. unstressed tissues.
  • Approach 2: Use mutants (e.g., aos, opr3) to isolate OPDA-specific phenotypes.
    Contradictions often stem from cross-talk with salicylic acid or ethylene pathways, necessitating multi-omics integration (e.g., transcriptomics-metabolomics) .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data reporting for OPDA studies?

Answer:

  • Metadata Standards: Use ISA-Tab format for experimental metadata.
  • Repository Use: Deposit raw GC-MS spectra in repositories like MetaboLights (MTBLSXXXX).
  • Data Annotation: Include enantiomer ratios, extraction protocols, and instrument parameters (e.g., cyclodextrin column type) .

Q. How can researchers validate OPDA’s interaction with non-plant systems (e.g., microbial or animal models)?

Answer: Employ isotopic tracing (e.g., deuterated OPDA-d5) to track uptake and metabolism. For example:

  • Protocol: Incubate OPDA-d5 with microbial cultures and analyze metabolites via LC-HRMS.
  • Validation: Compare fragmentation patterns with synthetic standards .

Methodological Pitfalls to Avoid

  • Enantiomer Misidentification: Always use chiral columns and synthetic standards for GC-MS .
  • Cross-Contamination: Store OPDA derivatives at -80°C under argon to prevent oxidation.
  • Overinterpretation: Correlate OPDA levels with functional assays (e.g., ROS quantification) to avoid attributing effects solely to concentration changes .

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